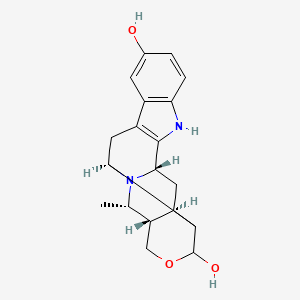
3-Ethoxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxypropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-ethoxypropyl ester, is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is a type of acrylate ester, which is commonly used in the production of polymers and copolymers for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions, including Michael addition and Diels-Alder reactions.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.
Hydrolysis: Water, sulfuric acid, sodium hydroxide.
Addition Reactions: Various nucleophiles and dienes.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.
Addition Reactions: Various addition products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl methacrylate: Another acrylate ester commonly used in the production of polymers and copolymers.
Ethyl acrylate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.
Butyl acrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
3-Ethoxypropyl 2-methylprop-2-enoate is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers. The presence of the ethoxypropyl group can enhance the flexibility, adhesion, and hydrophobicity of the polymers, making them suitable for specialized applications .
Eigenschaften
CAS-Nummer |
109-14-8 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-ethoxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
QKOGQKOMPJPHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


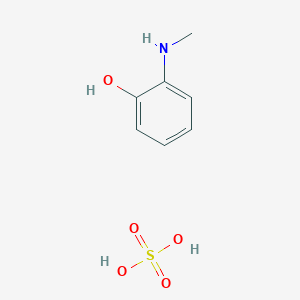
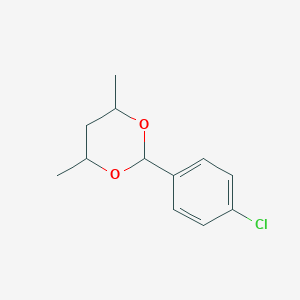
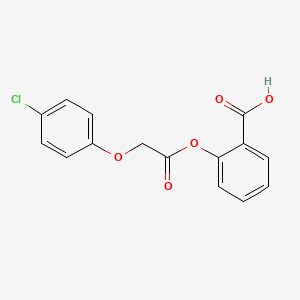
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
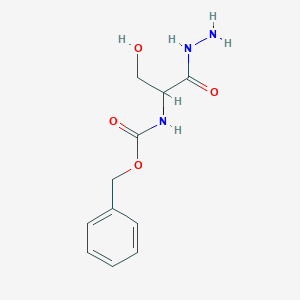

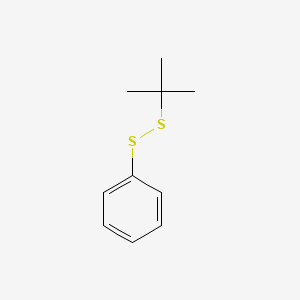


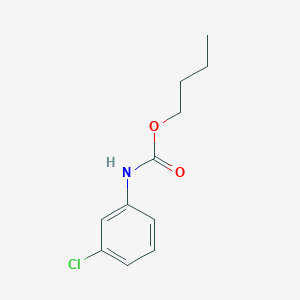

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
